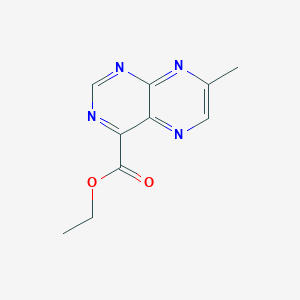

Ethyl 7-methylpteridine-4-carboxylate

説明

Ethyl 7-methylpteridine-4-carboxylate is a synthetic pteridine derivative characterized by a methyl group at position 7 and an ethyl ester moiety at position 4 of the bicyclic pteridine core. Pteridines are aromatic heterocyclic systems comprising fused pyrimidine and pyrazine rings, widely studied for their roles in biological processes (e.g., as coenzymes, pigments, and enzyme inhibitors) .

特性

CAS番号 |

16008-52-9 |

|---|---|

分子式 |

C10H10N4O2 |

分子量 |

218.21 g/mol |

IUPAC名 |

ethyl 7-methylpteridine-4-carboxylate |

InChI |

InChI=1S/C10H10N4O2/c1-3-16-10(15)8-7-9(13-5-12-8)14-6(2)4-11-7/h4-5H,3H2,1-2H3 |

InChIキー |

ARCJZLUZSFMSBJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |

正規SMILES |

CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |

同義語 |

7-Methyl-4-pteridinecarboxylic acid ethyl ester |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Pteridine Derivatives

Ethyl 4-Dimethylamino-8-Methyl-7-Oxo-Pteridine-6-Carboxylate

- Structure: Features a dimethylamino group at position 4, a methyl group at position 8, and a ketone at position 7, with an ethyl ester at position 5.

- Key Differences: Unlike Ethyl 7-methylpteridine-4-carboxylate, this compound has a ketone (oxo) group and dimethylamino substituent, which may enhance hydrogen-bonding capacity and alter electronic properties.

- Applications : Used as a high-purity research chemical (95% purity) for pharmacological studies and custom synthesis .

Pyrimidine and Piperidine Analogs

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structure : Pyrimidine core with chlorine at position 2, methyl at position 6, and carboxylic acid at position 4.

- Key Differences : The pyrimidine core lacks the fused pyrazine ring of pteridines. The carboxylic acid group (vs. ethyl ester) reduces lipophilicity, impacting bioavailability.

- Applications : Used in agrochemical and pharmaceutical synthesis .

Ethyl 4-Methylpiperidine-4-Carboxylate Hydrochloride

- Structure : Piperidine ring with a methyl group and ethyl ester at position 4.

- Key Differences : Saturated six-membered ring (piperidine) vs. aromatic pteridine. The hydrochloride salt enhances solubility for pharmaceutical formulations.

- Applications : Intermediate in drug synthesis (e.g., antipsychotics, antivirals) .

Complex Esters with Bicyclic Cores

8-O-Acetylshanzhiside Methyl Ester

- Structure : Cyclopenta[c]pyran core with acetyloxy, hydroxy, and methyl ester groups.

- Key Differences : The bicyclic system differs from pteridine, and multiple oxygen substituents increase polarity.

- Applications : Reference standard in pharmacological and cosmetic research .

Research Findings and Implications

- Reactivity : Ethyl esters in pteridines (e.g., ) and piperidines (e.g., ) are hydrolytically labile, enabling prodrug strategies.

- Biological Activity : Methyl and halogen substituents (e.g., in ) influence binding affinity to enzymes or receptors.

- Synthetic Utility : Ethyl 7-methylpteridine-4-carboxylate’s methyl group may sterically hinder reactions at position 7, directing functionalization to other positions.

Notes and Limitations

- Data Gaps : Direct experimental data on Ethyl 7-methylpteridine-4-carboxylate is absent in the provided evidence; comparisons rely on structural analogs.

- Future Research : Prioritize synthesis and characterization (e.g., NMR, HPLC) to validate inferred properties. Biological assays could compare its activity with analogs like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。